5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide
CAS No.: 929451-69-4
Cat. No.: VC11948598
Molecular Formula: C23H18FNO3
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929451-69-4 |
|---|---|
| Molecular Formula | C23H18FNO3 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
| Standard InChI | InChI=1S/C23H18FNO3/c1-15-22(23(26)25-20-10-6-5-9-19(20)24)18-13-17(11-12-21(18)28-15)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,26) |
| Standard InChI Key | SCMHYVNPZFPELS-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Introduction
The compound 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic molecule with potential applications in pharmaceutical research. Despite the lack of specific information on this exact compound in the provided search results, we can deduce its structure and potential properties based on similar compounds and general principles of organic chemistry.
Potential Applications
Compounds with similar structures are often investigated for their biological activities, such as enzyme inhibition or receptor modulation. The fluorine atom can enhance metabolic stability, while the benzyloxy group may contribute to improved solubility and bioavailability.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: Approximately 383 g/mol (estimated based on similar compounds)
Synthesis and Preparation
The synthesis of this compound would typically involve a multi-step process starting from a benzofuran precursor. The introduction of the benzyloxy group could be achieved through a Williamson ether synthesis, while the N-(2-fluorophenyl) carboxamide moiety might be attached via a coupling reaction.
Biological Activity
While specific biological activity data for this compound is not available, similar benzofuran derivatives have shown promise in various therapeutic areas, including pain management and neurological disorders. The presence of fluorine and the benzyloxy group could enhance its interaction with biological targets.
Research Findings
Given the lack of direct research findings on this specific compound, it is essential to consider the broader context of benzofuran derivatives. These compounds have been explored for their potential in treating conditions such as neuropathic pain and other neurological disorders due to their ability to modulate ion channels or enzymes involved in these pathways.
Data Table: Similar Benzofuran Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume